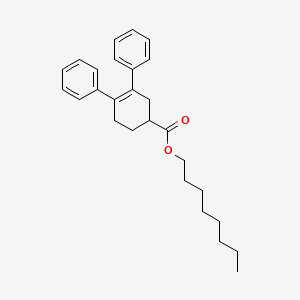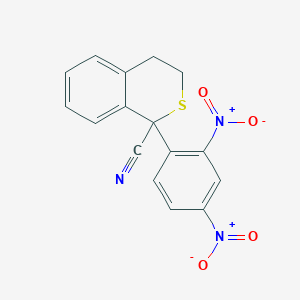![molecular formula C36H29N B14516059 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 62555-88-8](/img/structure/B14516059.png)
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate aryl halides in the presence of palladium catalysts and base . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .
Chemical Reactions Analysis
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include palladium catalysts, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. Its photophysical properties are influenced by the conjugation and electronic structure of the anthracene core .
Comparison with Similar Compounds
Similar compounds to 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline include:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents and electronic structures. The unique combination of anthracene and bis(4-methylphenyl)aniline in this compound provides distinct advantages in terms of stability and emission properties .
Properties
CAS No. |
62555-88-8 |
|---|---|
Molecular Formula |
C36H29N |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[4-(2-anthracen-9-ylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H29N/c1-26-11-18-31(19-12-26)37(32-20-13-27(2)14-21-32)33-22-15-28(16-23-33)17-24-36-34-9-5-3-7-29(34)25-30-8-4-6-10-35(30)36/h3-25H,1-2H3 |
InChI Key |
LWNJFVXESRRKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


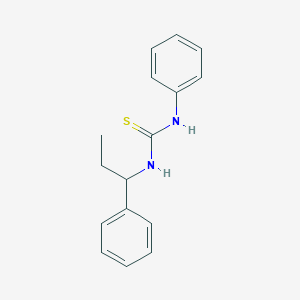
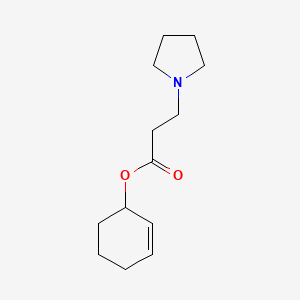
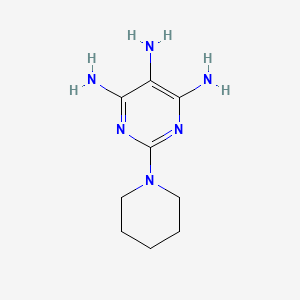

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
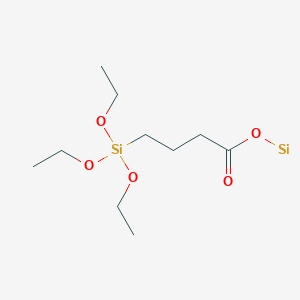
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
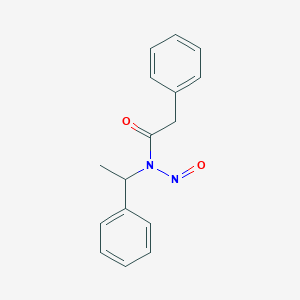
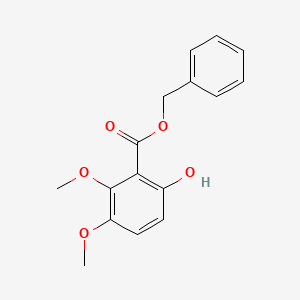
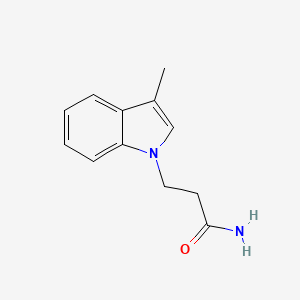
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
